

New Pyrazolopyrazine Analogs Demonstrate Promising Activity Against HIV-1 Integrase

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Compound of Interest

Compound Name: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride

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Researchers have identified a novel pyrazolopyrazine analog, designated as 17b, which exhibits potent inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication. This discovery, detailed in a recent publication, positions the pyrazolopyrazine scaffold as a promising framework for the development of new antiretroviral therapeutics. This guide provides a comparative analysis of this new analog against established HIV-1 integrase inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance Benchmark: Pyrazolopyrazine Analog vs. Marketed Integrase Inhibitors

The efficacy of the novel pyrazolopyrazine analog 17b was evaluated and compared against several FDA-approved integrase strand transfer inhibitors (INSTIs). The data, summarized in the tables below, highlight the inhibitory concentrations required to block the enzymatic activity of HIV-1 integrase (IC50) and to prevent viral replication in cell cultures (EC50).

| Compound | Type | Target | IC50 (nM) | Citation |
|--------------|---|------------------------------|-----------|----------|
| Analog 17b | Pyrazolopyrazine Analog (Investigational) | Integrase Strand Transfer | 74 | [1] |
| Dolutegravir | Second- Generation INSTI | Integrase Strand Transfer | 2.7 | [2] |
| Bictegravir | Second- Generation INSTI | Integrase Strand Transfer | 7.5 | [3][4] |
| Raltegravir | First-Generation INSTI | Integrase Strand Transfer | 2 - 7 | [5][6] |
| Elvitegravir | First-Generation INSTI | Integrase Strand Transfer | 0.7 | [1] |
| Cabotegravir | Long-Acting INSTI | Integrase Strand Transfer | 3.0 | |

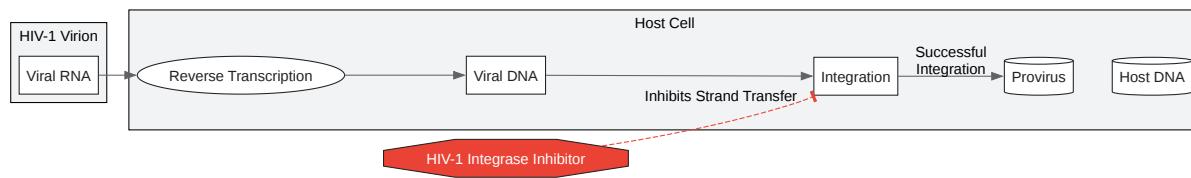
Table 1: In Vitro
HIV-1 Integrase
Strand Transfer
Inhibition (IC50)

| Compound | Type | Cell Type | EC50 (nM) | Citation |
|--------------|---|--|--------------------------------------|---------------------|
| Analog 17b | Pyrazolopyrazine Analog (Investigational) | Not Specified (IC95 value reported) | 63 (IC95) | [1] |
| Dolutegravir | Second- Generation INSTI | PBMCs, MT-4 cells | 0.51 - 2.2 | [2] |
| Bictegravir | Second- Generation INSTI | MT-2, MT-4 cells, CD4+ T lymphocytes, Macrophages | 1.5 - 6.6 | [3] |
| Raltegravir | First-Generation INSTI | Not Specified (IC95 value reported) | 19 - 31 (IC95) | [6] |
| Elvitegravir | First-Generation INSTI | Various cell- based assays | 0.21 - 1.15 | [1] |
| Cabotegravir | Long-Acting INSTI | Not Specified | Not Specified in provided results | |

Table 2: In Vitro
Anti-HIV-1
Activity
(EC50/IC95)

Mechanism of Action: Targeting HIV-1 Integrase

HIV-1 integrase inhibitors block the strand transfer step of viral DNA integration into the host cell's genome, a critical process for the establishment of a productive infection. By binding to the active site of the integrase enzyme, these inhibitors prevent the covalent linkage of the viral DNA to the host chromosome.



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Figure 1: Mechanism of HIV-1 Integrase Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

HIV-1 Integrase Strand Transfer Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the strand transfer step catalyzed by recombinant HIV-1 integrase.

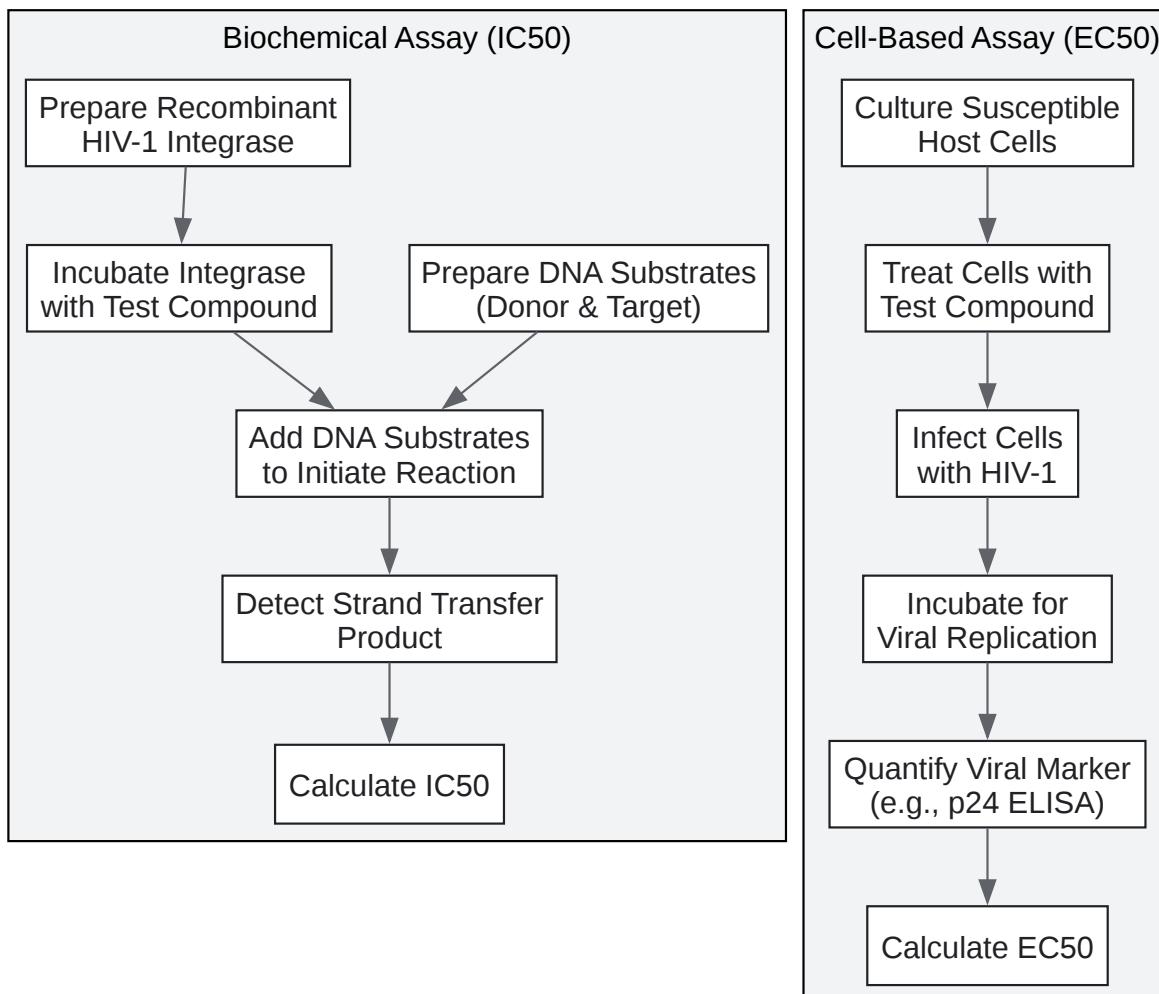
- **Assay Components:** The reaction mixture typically contains purified recombinant HIV-1 integrase, a biotinylated donor DNA duplex representing the U5 end of the HIV-1 long-terminal repeat, and a digoxigenin (DIG)-labeled target DNA duplex.
- **Reaction Setup:** The integrase enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺).
- **Initiation of Reaction:** The strand transfer reaction is initiated by the addition of the donor and target DNA substrates.
- **Incubation:** The reaction is incubated at 37°C to allow for the integration of the donor DNA into the target DNA.

- **Detection:** The reaction products, which are labeled with both biotin and DIG, are captured on a streptavidin-coated plate. The amount of integrated product is then quantified using an anti-DIG antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.

- **Cell Culture:** A susceptible human T-cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in 96-well plates.
- **Compound Addition:** The cells are pre-incubated with serial dilutions of the test compound.
- **Viral Infection:** The cells are then infected with a laboratory-adapted or clinical isolate of HIV-1.
- **Incubation:** The infected cells are incubated for a period of 3 to 7 days to allow for viral replication.
- **Quantification of Viral Replication:** The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The half-maximal effective concentration (EC₅₀) is determined by plotting the percentage of inhibition of viral replication against the compound concentration. A parallel cytotoxicity assay is often performed to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

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